molecular formula C17H17N3O5S B2567122 N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 312750-30-4

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2567122
CAS No.: 312750-30-4
M. Wt: 375.4
InChI Key: IZZVLNUAAVWJSU-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is an organic compound that features a benzamide core substituted with a nitrophenyl group and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves a multi-step process:

    Nitration of Phenyl Ring: The starting material, aniline, undergoes nitration to introduce a nitro group at the ortho position.

    Formation of Benzamide: The nitrated aniline is then reacted with benzoyl chloride to form the benzamide.

    Sulfonylation: The benzamide is further reacted with pyrrolidine and a sulfonyl chloride to introduce the pyrrolidinylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products

    Reduction: Formation of N-(2-aminophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of nitro and sulfonyl groups on biological systems.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(2-nitrophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(2-nitrophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds with different sulfonyl substituents.

Properties

IUPAC Name

N-(2-nitrophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17(18-15-5-1-2-6-16(15)20(22)23)13-7-9-14(10-8-13)26(24,25)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVLNUAAVWJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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